molecular formula C14H12N4O5 B103815 Bis(4-methyl-3-nitrophenyl)diazene 1-oxide CAS No. 5679-89-0

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide

Cat. No. B103815
CAS RN: 5679-89-0
M. Wt: 316.27 g/mol
InChI Key: CNXNJGNHOMJIMY-UHFFFAOYSA-N
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Description

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide, also known as MNDO or MeNPO, is a diazeniumdiolate compound that has been extensively studied for its potential use in biomedical applications. This compound has unique properties that make it an attractive candidate for drug delivery and cancer treatment.

Mechanism Of Action

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide releases nitric oxide upon decomposition, which is responsible for its anti-cancer and anti-inflammatory properties. Nitric oxide has been shown to induce apoptosis in cancer cells and reduce inflammation in the body. Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has also been shown to inhibit bacterial growth by disrupting bacterial membranes.

Biochemical And Physiological Effects

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has been shown to induce apoptosis in cancer cells, reduce inflammation in the body, and inhibit bacterial growth. Additionally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has several advantages in lab experiments. It is stable and can be easily synthesized. Additionally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be used as a nitric oxide donor, which allows for the study of nitric oxide's effects on biological systems. However, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has limitations in lab experiments. It is difficult to control the release of nitric oxide, which can make it challenging to study its effects on biological systems.

Future Directions

There are several future directions for Bis(4-methyl-3-nitrophenyl)diazene 1-oxide research. Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be further studied for its potential use in cancer treatment, as well as its anti-inflammatory and antibacterial properties. Additionally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be modified to control the release of nitric oxide, which can make it a more effective drug delivery system. Finally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be studied for its potential use in treating other diseases, such as cardiovascular disease and neurodegenerative diseases.
Conclusion:
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is a diazeniumdiolate compound that has unique properties that make it an attractive candidate for drug delivery and cancer treatment. It has been extensively studied for its potential use in biomedical applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has the potential to be a valuable tool in the fight against cancer, inflammation, and bacterial infections.

Synthesis Methods

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be synthesized through the reaction of p-methyl-3-nitrobenzenediazonium tetrafluoroborate with sodium nitrite in the presence of a reducing agent such as ascorbic acid. The product is then purified through column chromatography to obtain pure Bis(4-methyl-3-nitrophenyl)diazene 1-oxide.

Scientific Research Applications

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has been extensively studied for its potential use in biomedical applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has also been used as a nitric oxide donor, which has been shown to have anti-inflammatory properties. Additionally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has been studied for its potential use in treating bacterial infections.

properties

IUPAC Name

(4-methyl-3-nitrophenyl)-(4-methyl-3-nitrophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNJGNHOMJIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031802
Record name Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide

CAS RN

5679-89-0
Record name Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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